1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane
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Overview
Description
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane is a chemical compound that features a thiazole ring substituted with a methyl group and a diazepane ring
Preparation Methods
The synthesis of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane typically involves the reaction of 4-methyl-1,3-thiazole-5-carbonyl chloride with 1,4-diazepane. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The diazepane ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds to 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane include:
4-Methyl-1,3-thiazole-5-carbonyl chloride: A precursor in the synthesis of the target compound.
1,4-Diazepane: The base structure that forms part of the target compound.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C10H15N3OS |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
1,4-diazepan-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C10H15N3OS/c1-8-9(15-7-12-8)10(14)13-5-2-3-11-4-6-13/h7,11H,2-6H2,1H3 |
InChI Key |
IHAJOFVLYMGMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCNCC2 |
Origin of Product |
United States |
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